6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
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Overview
Description
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione
- 6-(4-bromophenyl)-1,2,4-triazine-3,5-dione
- 2-(2-oxo-2-phenylethyl)-1,2,4-triazine-3,5-dione
Uniqueness
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c12-7-3-1-6(2-4-7)8(16)5-19-10-9(17)13-11(18)15-14-10/h1-4H,5H2,(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNXSVIODIZLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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